An In-Depth Technical Guide to 4-Fluoro-3-trifluoromethylbenzenethiol: A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 4-Fluoro-3-trifluoromethylbenzenethiol: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Aromatics in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine and trifluoromethyl (CF₃) groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. 4-Fluoro-3-trifluoromethylbenzenethiol, a specialized aromatic thiol, embodies these desirable characteristics, positioning it as a valuable building block in the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 4-Fluoro-3-trifluoromethylbenzenethiol (CAS 1208075-20-0), offering insights for its effective utilization in research and development.
Core Properties of 4-Fluoro-3-trifluoromethylbenzenethiol
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. While extensive experimental data for this specific compound is not widely published, its key properties can be summarized and inferred from available data and the nature of its functional groups.
| Property | Value | Source/Comment |
| CAS Number | 1208075-20-0 | - |
| Molecular Formula | C₇H₄F₄S | - |
| Molecular Weight | 196.17 g/mol | - |
| Physical State | Likely a liquid or low-melting solid at room temperature | Based on analogous compounds like 4-(Trifluoromethyl)benzenethiol which is a liquid. |
| Purity | Typically available at ≥95% | Commercial supplier data. |
Structural and Electronic Features
The 4-Fluoro-3-trifluoromethylbenzenethiol molecule possesses a unique arrangement of substituents that dictate its reactivity. The fluorine atom at the 4-position and the trifluoromethyl group at the 3-position are both strongly electron-withdrawing groups. This electronic pull significantly influences the properties of the aromatic ring and the thiol functionality.
Diagram: Chemical Structure of 4-Fluoro-3-trifluoromethylbenzenethiol
Caption: Chemical structure of 4-Fluoro-3-trifluoromethylbenzenethiol.
Synthesis of 4-Fluoro-3-trifluoromethylbenzenethiol: A Plausible Synthetic Pathway
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process:
-
Diazotization of 4-Fluoro-3-trifluoromethylaniline: The primary amine is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.
-
Conversion of the Diazonium Salt to the Thiol: The diazonium salt is then reacted with a sulfur-containing nucleophile, followed by reduction to yield the desired thiol.
Diagram: Proposed Synthesis of 4-Fluoro-3-trifluoromethylbenzenethiol
Caption: Proposed synthetic workflow for 4-Fluoro-3-trifluoromethylbenzenethiol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methodologies for the synthesis of aryl thiols from anilines.
Step 1: Diazotization of 4-Fluoro-3-trifluoromethylaniline
-
To a stirred solution of 4-fluoro-3-trifluoromethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting aniline using a suitable method (e.g., TLC).
Causality: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The use of a slight excess of sodium nitrite ensures the complete conversion of the aniline.
Step 2: Conversion to 4-Fluoro-3-trifluoromethylbenzenethiol
-
In a separate flask, a solution of potassium ethylxanthate (1.2 eq) in water is prepared and cooled to 0-5 °C.
-
The freshly prepared diazonium salt solution is added slowly to the potassium ethylxanthate solution, with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The intermediate xanthate ester is then hydrolyzed and reduced to the thiol. This can be achieved by heating the reaction mixture with a strong base (e.g., NaOH or KOH), followed by acidification and extraction.
-
The crude product is purified by distillation under reduced pressure or column chromatography to yield pure 4-fluoro-3-trifluoromethylbenzenethiol.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as GC-MS and NMR spectroscopy. The expected spectral data would include characteristic signals for the aromatic protons, the thiol proton, and the fluorine and trifluoromethyl groups in ¹H, ¹³C, and ¹⁹F NMR.
Reactivity and Synthetic Utility
The reactivity of 4-fluoro-3-trifluoromethylbenzenethiol is governed by the interplay of the thiol group and the strongly electron-withdrawing substituents on the aromatic ring.
-
Nucleophilicity of the Thiol Group: The thiol group is a potent nucleophile and can readily participate in a variety of reactions, including:
-
S-alkylation: Reaction with alkyl halides or other electrophiles to form thioethers.
-
S-arylation: Participation in cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann condensation) to form diaryl sulfides.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
-
Oxidation: Oxidation to the corresponding disulfide or sulfonic acid under appropriate conditions.
-
-
Influence of Electron-Withdrawing Groups: The fluorine and trifluoromethyl groups decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAᵣ) if a suitable leaving group is present.[1] These groups also increase the acidity of the thiol proton compared to unsubstituted benzenethiol. The electron-withdrawing nature of these substituents generally deactivates the ring towards electrophilic aromatic substitution.[2][3]
Applications in Drug Discovery and Development
While specific examples of marketed drugs containing the 4-fluoro-3-trifluoromethylbenzenethiol moiety are not prevalent, its potential as a building block in medicinal chemistry is significant. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the fluorine atom can modulate pKa and participate in favorable interactions with biological targets.[4] Aromatic thiols and their derivatives are present in a wide range of biologically active molecules.
This scaffold can be utilized in the synthesis of:
-
Kinase Inhibitors: The trifluoromethylphenyl group is a common motif in many kinase inhibitors, where it can occupy hydrophobic pockets in the enzyme's active site.
-
GPCR Modulators: The unique electronic and steric properties of this compound can be exploited to design ligands for G-protein coupled receptors.
-
Enzyme Inhibitors: The thiol group can act as a key interacting moiety or be used to link the molecule to other pharmacophores.
The incorporation of this building block allows for the fine-tuning of a drug candidate's properties to optimize its efficacy and safety profile.
Safety and Handling
4-Fluoro-3-trifluoromethylbenzenethiol should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on data for structurally related compounds, it is likely to be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing vapors or mist. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
4-Fluoro-3-trifluoromethylbenzenethiol is a highly functionalized building block with significant potential for application in drug discovery and materials science. Its unique combination of a reactive thiol group and strongly electron-withdrawing substituents makes it an attractive starting material for the synthesis of complex molecules with tailored properties. While detailed experimental data for this specific compound is emerging, its synthesis and reactivity can be reliably predicted based on established chemical principles. As the demand for sophisticated, fluorinated intermediates continues to grow, the importance of 4-fluoro-3-trifluoromethylbenzenethiol in the synthetic chemist's toolbox is set to increase.
References
- TCI Chemicals. Safety Data Sheet: 4-(Trifluoromethyl)benzenethiol.
- Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. (Provides a basis for the proposed synthesis of the analogous thiol).
- Fisher Scientific. Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)benzoic acid.
- ThermoFisher Scientific. Safety Data Sheet: 1-Bromo-4-(trifluoromethylthio)benzene.
- Jiang, Y., Qin, Y., Xie, S., Zhang, X., Dong, J., & Ma, D. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Chemistry Portal.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2017). WordPress.
- Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)benzaldehyde.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-3-(trifluoromethyl)phenol.
- Shvartsberg, M. S., & Rybalova, T. V. (2023). Electronic Effects of Conjugated Aryl Groups on the Properties and Reactivities of Di(arylethynyl)tetracenes. OSTI.GOV.
- PubChem. 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide.
- Jiang, Y., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters.
- de Oliveira, R. B., et al. (2024).
- CymitQuimica. 4-(TRIFLUOROMETHYL)THIOPHENOL.
- Wikipedia.
- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Google Patents. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
- CAS Common Chemistry. 4-Nitro-3-(trifluoromethyl)benzenethiol.
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses.
- Tokyo Chemical Industry Co., Ltd. 4-(Trifluoromethyl)benzenethiol | 825-83-2.
- ChemScene. 825-83-2 | 4-(Trifluoromethyl)benzenethiol.
- Sigma-Aldrich. 3-(Trifluoromethyl)benzenethiol | 937-00-8.
- Thermo Fisher Scientific. L12485.03 - 1-Fluoro-4-(trifluoromethylthio)benzene, 98+%.
- Google Patents. WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents.
- PubChem. 4-Fluoro-3-(trifluoromethyl)benzoic acid.
- Lim, S. C., et al. (2022).
- Patent Filed by Eli Lilly and Co for Novel Compounds and Imaging Formul
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
Sources
- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 2. osti.gov [osti.gov]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities [jelsciences.com]
- 5. tcichemicals.com [tcichemicals.com]
